4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)propanamido)ethyl)benzamide
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Overview
Description
4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)propanamido)ethyl)benzamide is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the class of benzamide derivatives and has a molecular weight of 461.3 g/mol.
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met is a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer .
Mode of Action
The compound interacts with its target, c-Met kinase, by binding to Met1160 from the hinge region . This binding leads to the inhibition of the kinase, thereby disrupting its normal function .
Biochemical Pathways
The binding of the compound to c-Met kinase affects several signaling pathways involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of the HGF/c-Met pathway, which this compound targets, has been reported in several cancers .
Result of Action
The compound has demonstrated antiproliferative and antimigratory properties on MCF-7 and A549 cell lines . It inhibits growth and migration, particularly in MCF-7 cells . This suggests that the compound could potentially be used in cancer treatment.
Preparation Methods
The synthesis of 4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)propanamido)ethyl)benzamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of 2,4-dichlorophenoxypropanoic acid: This is achieved through the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Amidation: The 2,4-dichlorophenoxypropanoic acid is then reacted with ethylenediamine to form the corresponding amide.
Acetylation: The final step involves the acetylation of the amide using acetic anhydride to yield this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)propanamido)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic ring, using reagents like sodium methoxide or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)propanamido)ethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Comparison with Similar Compounds
4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)propanamido)ethyl)benzamide can be compared with other benzamide derivatives, such as:
N-(2-(2,4-dichlorophenoxy)ethyl)benzamide: This compound lacks the acetamido group, which may result in different biological activities and chemical properties.
4-acetamido-N-(2-(2,4-dichlorophenoxy)ethyl)benzamide: This compound lacks the propanamido group, which may affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-acetamido-N-[2-[2-(2,4-dichlorophenoxy)propanoylamino]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O4/c1-12(29-18-8-5-15(21)11-17(18)22)19(27)23-9-10-24-20(28)14-3-6-16(7-4-14)25-13(2)26/h3-8,11-12H,9-10H2,1-2H3,(H,23,27)(H,24,28)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLNFFWIPXYQOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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